molecular formula C11H14N2 B3021234 2-Ethyl-5,6-dimethyl-1h-benzimidazole CAS No. 4887-89-2

2-Ethyl-5,6-dimethyl-1h-benzimidazole

Cat. No.: B3021234
CAS No.: 4887-89-2
M. Wt: 174.24 g/mol
InChI Key: LAQXERCZJGYYGM-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Derivatives as Chemical Scaffolds in Academic Research

Benzimidazole derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. impactfactor.orgarabjchem.org Their structural framework, consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring, serves as a "privileged scaffold." This term reflects their ability to bind to a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. impactfactor.org The versatility of the benzimidazole nucleus allows for substitutions at multiple positions (commonly the 1, 2, 5, and/or 6-positions), enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.gov

The significance of these derivatives is underscored by their extensive range of documented biological activities. Researchers have successfully developed benzimidazole-based compounds with applications as:

Antimicrobial Agents: Exhibiting activity against various bacteria and fungi. arabjchem.orgwisdomlib.orgresearchgate.net

Anticancer Agents: Showing potential in oncology by targeting various mechanisms, including the inhibition of DNA topoisomerase. impactfactor.orgnih.gov

Antiviral Agents: Demonstrating efficacy against certain viruses. arabjchem.orgnih.gov

Anthelmintic Agents: Used to treat parasitic worm infections. impactfactor.orgresearchgate.net

Anti-inflammatory and Analgesic Agents: Possessing properties that reduce inflammation and pain. arabjchem.orgnih.govrsc.org

Antihistamines: Used in the treatment of allergic reactions. nih.govrsc.org

This wide range of therapeutic potential has made the benzimidazole scaffold an indispensable anchor in the design and synthesis of novel therapeutic agents. researchgate.net Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to interact with numerous biological macromolecules, further cementing its importance in academic and industrial research. arabjchem.orgresearchgate.net

Biological Activity of Benzimidazole DerivativesExamples of Approved Drugs or Investigated Compounds
Anthelmintic Albendazole, Mebendazole, Fenbendazole. impactfactor.orgresearchgate.net
Anticancer Pracinostat, Bendamustine, Selumetinib. impactfactor.orgnih.gov
Antiulcer (Proton Pump Inhibitors) Lansoprazole. impactfactor.org
Antiviral Enviroxine. impactfactor.org
Antibacterial Ridinilazole. impactfactor.org
Antihistamine Astemizole, Bilastine, Mizolastine. rsc.org
Antipsychotic Risperidone. impactfactor.org

Historical Context and Evolution of Research on Substituted Benzimidazoles

The history of benzimidazole dates back to the 1870s, with its first synthesis credited to Hoebrecker. nih.govnih.gov The parent compound is produced through the condensation of o-phenylenediamine (B120857) with formic acid. wikipedia.orgsrrjournals.com Early research established the fundamental chemistry of this heterocyclic system.

A pivotal moment in the evolution of benzimidazole research was the discovery of a naturally occurring derivative, 5,6-dimethylbenzimidazole (B1208971), as a key structural component of vitamin B12. wikipedia.orgwikipedia.org In vitamin B12, this molecule acts as an axial ligand for the central cobalt atom. wikipedia.org This discovery highlighted the biological relevance of the benzimidazole core and spurred further investigation into its derivatives as potential therapeutic agents. wikipedia.orgsrrjournals.com

The subsequent decades saw an expansion of research focused on creating and testing a vast library of substituted benzimidazoles. Scientists discovered that introducing different functional groups at various positions on the benzimidazole ring could dramatically alter the compound's biological activity. nih.govsrrjournals.com For example, 2-substituted derivatives have been extensively studied for their potential as anticancer agents. arabjchem.org The development of new and more efficient synthetic methodologies, including microwave-assisted synthesis and the use of novel catalysts, has further accelerated the exploration of this chemical space. rsc.orgresearchgate.netorganic-chemistry.org This ongoing evolution has solidified the benzimidazole nucleus as a cornerstone of modern medicinal chemistry, with numerous derivatives becoming clinically approved drugs and countless others remaining active subjects of academic research. impactfactor.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2/c1-4-11-12-9-5-7(2)8(3)6-10(9)13-11/h5-6H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQXERCZJGYYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286738
Record name 2-ethyl-5,6-dimethyl-1h-benzimidazole
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Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-89-2
Record name NSC47127
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Record name 2-ethyl-5,6-dimethyl-1h-benzimidazole
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Record name 5,6-DIMETHYL-2-ETHYLBENZIMIDAZOLE
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Synthetic Methodologies and Derivatization Strategies for 2 Ethyl 5,6 Dimethyl 1h Benzimidazole

Conventional Synthetic Approaches and Optimizations

Traditional methods for synthesizing the benzimidazole (B57391) core have been well-established for over a century and typically involve the cyclocondensation of an ortho-phenylenediamine derivative with a suitable one-carbon electrophile. sphinxsai.comeijppr.comthieme-connect.com These methods, while reliable, often require harsh reaction conditions.

The most direct and widely used method for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid. sphinxsai.comeijppr.com For the synthesis of 2-Ethyl-5,6-dimethyl-1H-benzimidazole, this involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with propanoic acid. The reaction is typically performed by heating the reactants at high temperatures, often in the presence of a strong acid catalyst that facilitates dehydration. eijppr.com

An alternative to carboxylic acids is the use of aldehydes, in this case, propionaldehyde. The initial condensation with 4,5-dimethyl-1,2-phenylenediamine forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzimidazole product. rsc.orgthieme-connect.com Various oxidizing agents can be employed for this second step, including air, hydrogen peroxide, or hypervalent iodine compounds, allowing for milder reaction conditions compared to the high-temperature dehydration required with carboxylic acids. rsc.orgorganic-chemistry.org

Table 1: Conventional Condensation Reaction Conditions for Benzimidazole Synthesis
Reactant 1Reactant 2Catalyst/ReagentConditionsKey FeatureReference
o-PhenylenediamineCarboxylic AcidPolyphosphoric Acid (PPA) / HClHigh Temperature RefluxClassic method, requires harsh dehydrating conditions. sphinxsai.comeijppr.com
o-PhenylenediamineAldehydeH₂O₂ / HClRoom TemperatureOne-pot condensation and oxidation with good yields. organic-chemistry.org
o-PhenylenediamineAldehydeHypervalent IodineMild ConditionsFeatures short reaction times and high yields. organic-chemistry.org
o-PhenylenediamineOrthoesterZrOCl₂·8H₂ORoom TemperatureMild, efficient, one-pot synthesis. eijppr.com

Acid catalysis is fundamental to many conventional benzimidazole syntheses, as it activates the carbonyl group of the carboxylic acid or aldehyde, making it more susceptible to nucleophilic attack by the diamine. rsc.orgnih.gov Traditionally, strong mineral acids like hydrochloric acid (HCl) or dehydrating agents like polyphosphoric acid (PPA) have been used. sphinxsai.com

In recent years, research has focused on optimizing these conditions using various types of acid catalysts to improve yields, reduce reaction times, and simplify work-up procedures. Both Brønsted and Lewis acids have proven effective. For instance, p-toluenesulfonic acid has been used as a catalyst for the condensation of o-phenylenediamines and aldehydes under solvent-free grinding conditions, offering high efficiency and simple product isolation. rsc.orgnih.gov Lewis acids, such as zirconium oxychloride (ZrOCl₂), titanium tetrachloride (TiCl₄), and tin(IV) chloride (SnCl₄), have also been employed to catalyze the reaction, often under milder conditions than traditional mineral acids. mdpi.com Heterogeneous solid acid catalysts, like alumina-sulfuric acid or zirconia-alumina composites, offer the additional advantage of easy separation and recyclability. nih.gov

Green Chemistry and Sustainable Synthesis Techniques

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For benzimidazole synthesis, this has led to innovations that minimize waste, reduce energy consumption, and avoid hazardous solvents and reagents. ijpdd.orgsphinxsai.commdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. amazonaws.comjocpr.com By directly heating the polar molecules in the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to higher product yields and purity compared to conventional heating methods. sciforum.netpreprints.orgarkat-usa.org

This technique has been successfully applied to the synthesis of benzimidazoles via the condensation of o-phenylenediamines with carboxylic acids or aldehydes. thieme-connect.comsciforum.net The efficiency of microwave heating can eliminate the need for harsh acid catalysts and can often be performed under solvent-free conditions, further enhancing the green credentials of the synthesis. preprints.orgchemmethod.com For example, studies have shown that reactions which produce yields of less than 50% after several hours of conventional reflux can achieve yields greater than 90% in under 10 minutes using microwave irradiation. sciforum.netpreprints.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
MethodTypical Reaction TimeTypical YieldConditionsAdvantagesReference
Conventional Heating2-15 hoursOften < 50-70%Solvent reflux, high temperatureWell-established, simple setup sciforum.net
Microwave Irradiation4-15 minutes> 90%Solvent-free or minimal solventRapid, high yield, energy efficient, cleaner reactions amazonaws.comsciforum.netpreprints.org

Another key aspect of green chemistry is the replacement of toxic organic solvents with water and the avoidance of heavy metal catalysts. mdpi.comijrar.org Performing organic reactions in an aqueous medium is highly desirable but often challenging due to the poor water solubility of organic substrates. This can be overcome by using catalysts that function in water or by employing surfactants to create micelles that act as microreactors. nih.govsamipubco.com For example, L-proline has been used as an organocatalyst for benzimidazole synthesis in water at a controlled pH. ijrar.org Similarly, surfactants like sodium lauryl ether sulfate (B86663) (SLES) have been shown to facilitate the reaction between o-phenylenediamines and aldehydes in water at ambient temperature. samipubco.com

While many modern catalytic systems rely on transition metals like palladium, copper, or iron, there is a growing interest in developing transition-metal-free alternatives to reduce cost and environmental impact. organic-chemistry.orgmdpi.com One such strategy involves the intramolecular N-arylation of N-(2-haloaryl)amidines, which can be mediated by a simple base like potassium carbonate in water or potassium hydroxide (B78521) in DMSO, completely avoiding the need for a metal catalyst. mdpi.comacs.orgorganic-chemistry.org These methods provide a regiospecific route to the benzimidazole core under more sustainable conditions. mdpi.com

Advanced Functionalization and Chemical Modification Strategies

Once the this compound core is synthesized, it can be further modified to create a diverse library of derivatives. The benzimidazole ring offers several sites for functionalization, primarily the N-H proton of the imidazole (B134444) ring and, theoretically, the C-H bonds on the benzene (B151609) ring.

The most common modification is N-functionalization at the 1-position. The acidic N-H proton can be readily removed by a base, such as sodium hydride (NaH), to generate a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides (e.g., benzyl (B1604629) bromide) or acyl chlorides, to yield N-substituted derivatives. nih.gov

Functionalization of the benzene portion of the this compound is more challenging due to the presence of the electron-donating methyl groups. However, strategies developed for other benzimidazoles can provide a blueprint. For instance, if a halogen atom were present at the 4 or 7 position, modern cross-coupling reactions would be highly effective. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids) and the Buchwald-Hartwig amination (for C-N bond formation with amines) are powerful tools for introducing a wide range of substituents onto the benzimidazole scaffold. nih.govresearchgate.net Another approach involves electrophilic aromatic substitution, such as nitration. The 5,6-dimethylbenzimidazole (B1208971) parent ring can be nitrated to install nitro groups, which can then be reduced to amines, providing a chemical handle for further derivatization. acs.org

Table 3: Selected Functionalization Strategies for the Benzimidazole Scaffold
Reaction TypePositionReagentsBond FormedPurposeReference
N-AlkylationN-11. Base (e.g., NaH) 2. Alkyl Halide (e.g., R-Br)N-CIntroduce alkyl/benzyl groups. nih.gov
Suzuki-Miyaura CouplingC-4, C-5, C-6, or C-7 (requires pre-installed halide)Ar-B(OH)₂, Pd catalyst, BaseC-C (Aryl)Introduce aryl substituents. nih.govresearchgate.net
Buchwald-Hartwig AminationC-4, C-5, C-6, or C-7 (requires pre-installed halide)R₂NH, Pd catalyst, BaseC-NIntroduce amino groups. nih.govresearchgate.net
NitrationC-4, C-7HNO₃, H₂SO₄C-N (Nitro)Introduce nitro groups, which can be reduced to amines for further modification. acs.org

Strategies for Varying Substituents at Specific Positions (e.g., 2, 5, 6-positions)

The functionalization of the benzimidazole core can be achieved at the C2, C5, and C6 positions, offering multiple avenues for structural diversification.

2-Position: The C2 position is readily functionalized. One of the most common methods for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (in this case, 4,5-dimethyl-1,2-phenylenediamine) with a carboxylic acid or its derivative. By choosing different carboxylic acids (e.g., propanoic acid for the ethyl group), the substituent at the C2 position can be varied. Further derivatization can be achieved through C-H activation/functionalization of a pre-existing 2-alkyl group, such as the ethyl group in this compound. For instance, oxidative Csp3–H functionalization of 2-methylazaarenes has been used to construct 2-azaarenyl benzimidazoles, a strategy that could potentially be adapted for 2-ethyl groups. rsc.org

5 and 6-Positions: The dimethyl groups at the C5 and C6 positions originate from the choice of the starting diamine. To vary substituents at these positions, one would start with a differently substituted 1,2-phenylenediamine. However, for a pre-formed this compound, direct modification of the benzene ring is necessary. Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the benzene portion of the benzimidazole ring. longdom.org For instance, nitration of 2-amino-1-methyl benzimidazole with potassium nitrate (B79036) in sulfuric acid yields a mixture of 5- and 6-nitro derivatives. longdom.org Similarly, bromination can introduce bromine atoms at the 5 and 6 positions. longdom.org These newly introduced functional groups, such as halogens, can then serve as handles for further modifications using cross-coupling reactions. The limitations imposed by classic multi-step methods for functionalizing the 5(6) position have spurred the adoption of more efficient palladium-catalyzed coupling reactions. uc.pt

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, providing efficient pathways to functionalize halogenated benzimidazole precursors. These reactions are crucial for late-stage diversification of the benzimidazole scaffold. arkat-usa.org

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex. arkat-usa.orgnih.gov To apply this to the this compound system, a halogenated precursor, such as 5-bromo-2-ethyl-6,7-dimethyl-1H-benzimidazole, would be required. This precursor can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 5-position. nih.govnih.govresearchgate.net Microwave-assisted Suzuki-Miyaura coupling has been shown to be an expedient method for functionalizing the benzimidazole core, compatible with a wide range of electronically and sterically diverse (hetero)aryl boronic acids. arkat-usa.orgresearchgate.net The use of specific catalyst systems, such as PdCl2/SPhos, is critical for the successful synthesis of these derivatives. arkat-usa.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst. wikipedia.orglibretexts.org This is a primary method for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, a halogenated this compound is used as the starting material. This can then be reacted with a wide variety of primary or secondary amines to introduce amino substituents at the position of the halogen. The functionalization of the less reactive 5(6)-position of benzimidazoles has been successfully carried out using this method, yielding various aminophenyl-substituted benzimidazoles. uc.ptnih.govnih.govresearchgate.net The choice of ligand for the palladium catalyst, such as XPhos, can be crucial for achieving high conversion rates. researchgate.net

Reaction TypeSubstrate ExampleReagentCatalyst SystemProduct ExampleYield (%)Ref
Suzuki-Miyaura N-protected-5-bromo-2-(2-nitrophenyl)-benzimidazoleAryl boronic acidsPd(OAc)₂ / SPhosN-protected-5-aryl-2-(2-nitrophenyl)-benzimidazoleup to 81 researchgate.net
Buchwald-Hartwig N-protected-5-bromo-2-(2-nitrophenyl)-benzimidazoleSulfonylanilinesPd₂(dba)₃ / XPhosN-protected-5-(sulfonylphenyl)amino-2-(2-nitrophenyl)-benzimidazoleup to 81 researchgate.net
Suzuki-Miyaura 1-cyclohexyl-2-iodo-1H-benzimidazolePhenylboronic acidPdCl₂ / SPhos1-cyclohexyl-2-phenyl-1H-benzimidazole90 arkat-usa.org

Derivatization through Aldehyde Moieties and Other Functional Groups

Introducing a reactive functional group, such as an aldehyde, onto the benzimidazole scaffold opens up a vast array of possibilities for subsequent derivatization.

The synthesis of benzimidazole derivatives often starts with o-phenylenediamines and aldehydes. rsc.org By using a functionalized aldehyde, such as one containing an additional reactive group, or by modifying a substituent to generate an aldehyde, further chemical transformations can be performed. For example, if a substituent on the benzimidazole ring (at the 2, 5, or 6-position) contains a methyl group, it could potentially be oxidized to an aldehyde. This aldehyde can then undergo a wide range of classical organic reactions:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form new C-N bonds and attach various amine-containing side chains.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains and the introduction of double bonds.

Aldol Condensation: Reaction with enolates of ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can be dehydrated to α,β-unsaturated systems.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to esters, amides, and ethers, further expanding the chemical diversity of the derivatives.

These strategies, starting from a functionalized benzimidazole, allow for the systematic modification of the molecule to produce a library of compounds for various applications.

Advanced Spectroscopic and Structural Characterization Techniques Applied to 2 Ethyl 5,6 Dimethyl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H and ¹³C NMR Chemical Shift Assignments and Interpretation

An analysis of the ¹H NMR spectrum would be expected to reveal distinct signals corresponding to each unique proton in the 2-Ethyl-5,6-dimethyl-1H-benzimidazole molecule. This would include signals for the aromatic protons on the benzimidazole (B57391) ring, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, the protons of the two methyl groups on the benzene (B151609) ring, and the N-H proton of the imidazole (B134444) ring. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet, quartet, multiplet), and integration value for each signal would be used to assign them to specific protons in the structure.

Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom. The chemical shifts would differentiate between the aromatic carbons, the sp³-hybridized carbons of the ethyl and methyl substituents, and the characteristic C2 carbon of the imidazole ring.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic C-HAromatic RegionAromatic Region
Imidazole N-HDownfield RegionN/A
Ethyl -CH₂-Aliphatic Region (Quartet)Aliphatic Region
Ethyl -CH₃Aliphatic Region (Triplet)Aliphatic Region
Ring -CH₃Aliphatic Region (Singlet)Aliphatic Region
Aromatic C (quaternary)N/AAromatic Region
Imidazole C2N/ADownfield Region

Note: This table is a hypothetical representation of expected data. Actual experimental values are required for accurate analysis.

Solvent Effects on NMR Spectra

The chemical shifts observed in NMR spectra can be influenced by the solvent used for the analysis. This is due to interactions between the solvent and the analyte, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS). A study of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) would reveal the extent of these interactions, particularly affecting the chemical shift of the acidic N-H proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (174.24 g/mol ). The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the benzimidazole ring system.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. An HRMS analysis of this compound would confirm its molecular formula, C₁₁H₁₄N₂.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (typically a broad band), C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching vibrations within the benzimidazole ring system, and C-H bending vibrations.

Raman spectroscopy, which is complementary to IR, would also provide information on these vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations, which would aid in the complete vibrational analysis of the molecule.

Interactive Data Table: Expected Vibrational Frequencies (Hypothetical)

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3400-3200 (broad)3400-3200 (weak)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch3000-28503000-2850
C=C/C=N Stretch (Ring)1650-14501650-1450 (strong)
C-H Bend1475-13501475-1350

Note: This table is a hypothetical representation of expected data. Actual experimental values are required for accurate analysis.

Identification of Characteristic Functional Group Stretches and Bends

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org For benzimidazole derivatives, the IR spectrum reveals several characteristic absorption bands.

The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 2200-3500 cm⁻¹, which is indicative of strong intermolecular hydrogen bonding. orientjchem.orgekb.eg More specifically, a sharper N-H band can be observed around 3113-3041 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are generally found in the 3200-2900 cm⁻¹ region. researchgate.net The spectrum for this compound would also be expected to show aliphatic C-H stretching vibrations from the ethyl and methyl groups, typically appearing between 2800-2981 cm⁻¹. orientjchem.org

The C=N stretching vibration within the benzimidazole ring is a key identifier and is typically observed around 1504 cm⁻¹. ekb.eg The C-N stretching bands are found in the 1200-1310 cm⁻¹ range. researchgate.net Out-of-plane and in-plane C-H bending of the aromatic ring gives rise to signals at approximately 933 cm⁻¹ and 1139 cm⁻¹, respectively. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for Benzimidazole Derivatives
Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H Stretch (Broad, H-bonded)2200 - 3500 orientjchem.orgekb.eg
N-H Stretch (Sharp)3113 - 3041 researchgate.net
Aromatic C-H Stretch3200 - 2900 researchgate.net
Aliphatic C-H Stretch2800 - 2981 orientjchem.org
C=N Stretch~1504 ekb.eg
C-N Stretch1200 - 1310 researchgate.net
Aromatic C-H In-Plane Bend~1139 researchgate.net
Aromatic C-H Out-of-Plane Bend~933 researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For benzimidazole and its derivatives, the absorption bands in the UV-Vis spectrum are typically attributed to π-π* and n-π* transitions within the aromatic system. ekb.egresearchgate.net

Generally, benzimidazole derivatives exhibit multiple absorption bands. For instance, one study on a benzimidazole derivative in ethanol (B145695) showed five absorption bands at 204, 226, 275, 281, and 358 nm. ekb.eg The bands at lower wavelengths (e.g., 204 and 226 nm) are often assigned to π-π* transitions in the phenyl rings. ekb.eg The bands at higher wavelengths (e.g., 275, 281, and 358 nm) are typically attributed to π-π* transitions within the benzimidazole ring system itself. ekb.eg Although the imidazole moiety contains a nitrogen atom with a lone pair of electrons, n-π* transitions are often not observed in these systems. ekb.eg The specific absorption maxima for this compound would depend on the solvent used, but would be expected to fall within these characteristic ranges for substituted benzimidazoles. documentsdelivered.com

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Benzimidazole Scaffolds
Transition TypeTypical Wavelength Range (nm)Reference
Phenyl Ring π-π200 - 230 ekb.eg
Benzimidazole Ring π-π270 - 360 ekb.eg

X-ray Crystallography for Unambiguous Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions. researchgate.net

Table 3: Example Crystal Data for a Substituted Benzimidazole Derivative
ParameterValueReference
CompoundEthyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)8.5081 (3) nih.gov
b (Å)8.5573 (3) nih.gov
c (Å)10.0117 (4) nih.gov
α (°)94.671 (3) nih.gov
β (°)106.903 (2) nih.gov
γ (°)98.334 (3) nih.gov
Key InteractionsO—H⋯N hydrogen bonds, C—H⋯O contacts nih.gov

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases and screening for polymorphism—the ability of a substance to exist in two or more different crystal structures. nih.govrigaku.com Each polymorphic form gives a unique PXRD pattern, characterized by the positions (2θ values) and intensities of the diffraction peaks. rigaku.comresearchgate.net

For benzimidazole compounds like mebendazole, different polymorphs (Forms A, B, and C) have been identified, each with a distinct PXRD pattern. nih.gov The screening for polymorphs is crucial as different forms can have different physical properties. rigaku.com A PXRD analysis of this compound would involve comparing its experimental diffraction pattern against known standards or patterns generated from single-crystal data to confirm its phase purity and identify any potential polymorphs. researchgate.net For example, the PXRD pattern of a silver(I) complex of benzimidazole showed its most intense peaks at 2θ values of 5.79°, 11.55°, and 17.32°, confirming its crystalline nature. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior and Polymorph Identification

Thermal analysis methods like TGA and DSC are used to investigate the thermal stability and phase transitions of materials. researchgate.netsemanticscholar.orgnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. semanticscholar.org A TGA curve for a stable benzimidazole derivative would show a plateau up to its decomposition temperature, at which point a sharp drop in mass would be observed. semanticscholar.org For example, a study on a related benzimidazole derivative showed a high decomposition temperature of 245 °C. semanticscholar.org A study on a covalent organic framework incorporating 5,6-dimethylbenzimidazole (B1208971) showed thermal decomposition temperatures above 400 °C. acs.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net DSC is particularly useful for identifying melting points and solid-solid phase transitions between polymorphs. rigaku.com Each polymorph will have a distinct melting point, and transitions between forms will appear as endothermic or exothermic peaks on the DSC curve. rigaku.comiucr.org For instance, studies on 2-propyl-1H-benzimidazole used DSC to identify a phase transition at 384 K. iucr.org

Elemental Analysis for Compositional Confirmation

Elemental analysis is a standard procedure used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's purity and composition. semanticscholar.orgmdpi.com

For this compound, the molecular formula is C₁₁H₁₄N₂. chemicalbook.com The theoretical elemental composition can be calculated based on the atomic masses of its constituent atoms. Experimental values obtained from combustion analysis should closely match these theoretical values to verify the identity and purity of the synthesized compound. semanticscholar.orgmdpi.com

Table 4: Elemental Analysis Data for this compound (C₁₁H₁₄N₂)
ElementMolecular FormulaFormula WeightTheoretical %
Carbon (C)C₁₁H₁₄N₂174.2475.82%
Hydrogen (H)C₁₁H₁₄N₂174.248.10%
Nitrogen (N)C₁₁H₁₄N₂174.2416.08%

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the pharmaceutical industry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds. In the context of this compound, HPLC is instrumental in determining its purity, identifying any process-related impurities or degradation products, and quantifying the compound in various matrices. The versatility of HPLC allows for the development of robust methods that are essential for quality control during synthesis and for stability studies.

Methodology and Chromatographic Conditions

The analysis of benzimidazole derivatives, including this compound, is predominantly carried out using reversed-phase HPLC (RP-HPLC). This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For benzimidazoles, C8 and C18 columns are commonly employed, providing excellent separation of the main compound from its potential impurities.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. Typically, a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) or acetate (B1210297) buffer, is used. The pH of the mobile phase can be adjusted to control the ionization state of the benzimidazole derivatives, thereby influencing their retention on the column. Both isocratic and gradient elution methods can be developed, with gradient elution being particularly useful for separating complex mixtures of impurities with a wide range of polarities. Detection is most commonly performed using a UV-Vis detector, as the benzimidazole ring system exhibits strong chromophoric properties.

A study on the stability of new benzimidazole derivatives utilized a reversed-phase RP-8 system. researchgate.net Another versatile HPLC system for the identification and determination of four different benzimidazole derivatives employed a Nucleosil C8 column with a gradient system. ptfarm.plnih.gov The mobile phase consisted of a mixture of 85% orthophosphoric acid, water, and acetonitrile, with the pH adjusted to 4.5. ptfarm.plnih.gov

The following interactive data table summarizes typical HPLC parameters that could be applied for the analysis of this compound, based on established methods for related compounds.

ParameterTypical Value
Stationary Phase C8 or C18 silica-based column (e.g., Nucleosil C8, Supelco RP-8)
Mobile Phase A mixture of Acetonitrile and Water or a buffered aqueous solution (e.g., phosphate or acetate buffer)
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.5 mL/min
Column Temperature Ambient to 40 °C
Detection UV-Vis Detector
Wavelength Typically in the range of 254 - 290 nm
Injection Volume 5 - 20 µL

Purity Assessment and Impurity Profiling

During the synthesis of this compound, various impurities can be generated, including unreacted starting materials, intermediates, and by-products from side reactions. HPLC is the method of choice for separating and quantifying these impurities. A high-resolution HPLC method can provide a detailed impurity profile, which is crucial for ensuring the quality and safety of the compound. The area percentage of the main peak in the chromatogram is often used to determine the purity of the sample. For accurate quantification, a reference standard of this compound is required.

Quantification and Method Validation

For the quantification of this compound, a validated HPLC method is essential. Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH) and includes the evaluation of parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

A study on the stability of newly synthesized benzimidazole derivatives demonstrated the validation of an HPLC method. researchgate.net The method was found to be linear over a concentration range of 0.1 µg/mL to 0.1 mg/mL, with a correlation coefficient of at least 0.9995. researchgate.net The accuracy of the method was confirmed by recovery studies, with recoveries for four different benzimidazole compounds ranging from 99.24% to 100.00%. researchgate.net The precision of the method is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) of the peak areas being the key acceptance criterion.

The following interactive data table presents typical validation parameters for an HPLC method for the quantification of a benzimidazole derivative, which would be representative for this compound.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity The peak of the analyte should be pure and free from co-eluting peaks.
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

Theoretical and Computational Investigations of 2 Ethyl 5,6 Dimethyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties and predict the three-dimensional structure of molecules. For benzimidazole (B57391) derivatives, DFT calculations offer a reliable means to understand their stability, reactivity, and spectroscopic characteristics.

In the computational analysis of benzimidazole derivatives, the selection of an appropriate functional and basis set is critical for obtaining accurate results. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed due to its proven success in balancing accuracy and computational cost for organic molecules. This functional combines the strengths of both Hartree-Fock theory and DFT.

For the basis set, which describes the mathematical functions used to represent the electronic wavefunctions, the 6-311G++ set is a common choice. This is a triple-zeta basis set that provides a flexible description of the valence electrons, augmented with diffuse functions (++) to accurately model non-covalent interactions and polarization functions to describe the shape of the electron density. The combination of B3LYP with the 6-311G++ basis set has been shown to provide reliable predictions for the geometric and electronic properties of various benzimidazole compounds.

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule. For 2-Ethyl-5,6-dimethyl-1H-benzimidazole, geometry optimization would reveal key bond lengths, bond angles, and dihedral angles.

Based on studies of closely related compounds like 2-ethyl-1H-benzimidazole, it is known that the conformation of the ethyl group is a key structural feature. X-ray crystallographic studies of 2-ethyl-1H-benzimidazole have revealed the existence of different polymorphs where the ethyl group adopts distinct conformations relative to the benzimidazole ring. researchgate.net Computational conformational analysis would involve rotating the ethyl group to identify the lowest energy conformers, thus predicting the most likely shapes the molecule will adopt. The planarity of the benzimidazole ring system is generally maintained, with the substituents (ethyl and methyl groups) positioned to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for a Benzimidazole Analog (Optimized using DFT) Note: Data for a representative benzimidazole structure, as specific data for this compound is not available.

ParameterBond Length (Å)Bond Angle (°)
C=N1.385N-C-N: 110.3
C-N1.395C-N-C: 105.5
C-C (ring)1.404C-C-C (benzene): ~120

Quantum chemical descriptors derived from DFT calculations provide valuable information about the reactivity and electronic nature of a molecule.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For benzimidazole derivatives, this gap is influenced by the nature of the substituents on the ring. DFT studies on 5,6-dimethylbenzimidazole (B1208971) derivatives have shown that the methyl groups can help stabilize the HOMO-LUMO gap, which typically falls in the range of 4.5–5.0 eV.

Global Reactivity Descriptors: Other important descriptors include:

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Fraction of Electrons Transferred (ΔN): Indicates the tendency of a molecule to donate or accept electrons in a reaction.

Table 2: Calculated Quantum Chemical Descriptors for a Benzimidazole Analog Note: Representative values for a substituted benzimidazole, as specific data for this compound is not available.

DescriptorValue
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.5
Energy Gap (eV)4.7
Dipole Moment (Debye)3.5
Global Hardness (η)2.35
Electronegativity (χ)3.85
Electrophilicity Index (ω)3.15

DFT calculations can simulate various types of spectra, which can be compared with experimental data to confirm the molecular structure and assign spectral features.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would include N-H stretching, C-H stretching of the aromatic and aliphatic groups, and various ring vibrations.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. For 2-ethyl-5(6)-methyl-1H-benzimidazole, the chemical shifts of the aromatic protons are typically observed with H4 and H7 appearing at a lower field than H5 and H6. thieme-connect.de The signals for the ethyl and methyl protons would also have characteristic chemical shifts.

Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. For benzimidazole derivatives, the electronic spectra typically show absorption bands in the UV region corresponding to π-π* transitions within the aromatic system.

Table 3: Simulated Spectroscopic Data for a Benzimidazole Analog Note: Representative data for a substituted benzimidazole, as specific data for this compound is not available.

Spectroscopic DataPredicted Value
N-H Stretch (cm⁻¹)~3400
Aromatic C-H Stretch (cm⁻¹)3100-3000
¹H NMR (Aromatic H, ppm)7.0-7.5
¹³C NMR (Aromatic C, ppm)110-140
λmax (nm)~280

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule (target), typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on their predicted binding affinity. The benzimidazole scaffold is known to interact with a variety of biological targets. For instance, derivatives of 5,6-dimethyl-1H-benzimidazole have been investigated as inhibitors of enzymes like carbonic anhydrase. nih.gov

The predicted binding pose would reveal key interactions, such as:

Hydrogen Bonds: The N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the nitrogen atom in the imidazole (B134444) ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The ethyl and methyl groups, as well as the benzene (B151609) ring, can form hydrophobic interactions with nonpolar residues in the protein's active site.

π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, showing how the ligand and protein move and adapt to each other, and can be used to calculate binding free energies more accurately.

Table 4: Potential Molecular Targets and Key Interacting Residues for Benzimidazole Derivatives Note: This table is illustrative of potential interactions based on studies of related benzimidazole compounds.

Potential TargetKey Interacting ResiduesType of Interaction
Carbonic AnhydraseHis, Thr, Zn²⁺Hydrogen bonding, coordination
Tyrosine KinasesAsp, Lys, MetHydrogen bonding, hydrophobic
TubulinCys, Leu, ValHydrophobic, hydrogen bonding

Crystal Structure Prediction and Lattice Energy Calculations

The determination of a compound's crystal structure through techniques like X-ray crystallography is fundamental to understanding its solid-state properties. This experimental data is a prerequisite for subsequent computational analyses such as lattice energy calculations, which quantify the stability of the crystal lattice. researchgate.net A thorough search of scientific databases did not yield any published reports on the single-crystal X-ray structure of this compound. Consequently, without the foundational crystal structure data, theoretical predictions of its crystal packing and calculations of its lattice energy are not available. While crystal structures for related compounds, such as (E)-1,2-Bis(1-propyl-5,6-dimethyl-1H-benzimidazol-2-yl)ethene, have been determined, this information cannot be directly extrapolated to the much simpler this compound molecule. nih.gov

Void analysis is a computational method used to examine the empty spaces within a crystal structure, which can influence properties like mechanical stability and solubility. researchcommons.orgnih.gov Hydrogen-bond propensity calculations, in turn, help in understanding and predicting the hydrogen bonding patterns that are crucial for molecular recognition and crystal packing. Both of these analyses are contingent upon the availability of an experimentally determined or accurately predicted crystal structure. As no crystal structure data for this compound could be found, no studies performing void analysis or hydrogen-bond propensity calculations for this specific compound are present in the literature.

Thermodynamic Property Calculations (Enthalpy, Entropy, Heat Capacity)

Thermodynamic properties such as enthalpy of formation, entropy, and heat capacity are crucial for understanding the stability and energy of a compound. These values can be determined experimentally through calorimetry or calculated using computational chemistry methods. While thermochemical data exists for some other 2-substituted benzimidazoles, a specific investigation detailing the experimental or calculated values for the standard molar enthalpy of formation, entropy, or heat capacity of this compound could not be located in the surveyed scientific literature. acs.orgresearchgate.net

Reactivity and Mechanistic Studies of 2 Ethyl 5,6 Dimethyl 1h Benzimidazole

General Reactivity of the Benzimidazole (B57391) Core and its Substituents

The benzimidazole scaffold is an aromatic, bicyclic heterocycle formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. rsc.org This structure exhibits a unique electronic distribution that dictates its reactivity. The nitrogen at position 1 (N1) is considered a pyrrole-type, π-excessive nitrogen, while the nitrogen at position 3 (N3) is a pyridine-like, π-deficient nitrogen. chemicalbook.com This duality makes the C2 position, situated between the two nitrogen atoms, susceptible to nucleophilic attack. Conversely, the benzene portion of the ring system (positions 4, 5, 6, and 7) is π-excessive and thus prone to electrophilic substitution reactions. chemicalbook.com

The parent benzimidazole is amphoteric, meaning it can act as both an acid and a base. It is a weak base (pKa of the conjugate acid is 5.58) and a sufficiently strong acid (pKa of 12.8) to be soluble in alkaline solutions. chemicalbook.com Like other imidazoles, it undergoes annular tautomerism, where the proton on the nitrogen can migrate between N1 and N3.

In 2-Ethyl-5,6-dimethyl-1H-benzimidazole, the substituents significantly modify this inherent reactivity:

2-Ethyl Group: Located at the electrophilic C2 position, this alkyl group is electron-donating through an inductive effect. This increases the electron density at C2, making it less susceptible to nucleophilic attack compared to an unsubstituted benzimidazole.

5,6-Dimethyl Groups: These methyl groups are attached to the benzene ring. As electron-donating groups, they increase the electron density of the benzene moiety, enhancing its reactivity towards electrophilic substitution reactions. They generally direct incoming electrophiles to the ortho and para positions, although in this fused ring system, substitution occurs at the available C4 and C7 positions.

The presence of these nonpolar alkyl substituents also increases the compound's solubility in nonpolar organic solvents compared to the parent benzimidazole. chemicalbook.comresearchgate.net

PropertyParent BenzimidazoleInfluence of Substituents on this compound
Basicity (pKa of conjugate acid) 5.58 chemicalbook.comExpected to be slightly higher due to electron-donating ethyl and methyl groups.
Acidity (pKa) 12.8 chemicalbook.comExpected to be slightly higher (less acidic) due to electron-donating groups.
Reactivity at C2 Prone to nucleophilic attack chemicalbook.comReduced susceptibility to nucleophiles due to the electron-donating ethyl group.
Reactivity of Benzene Ring Susceptible to electrophilic substitution chemicalbook.comEnhanced reactivity towards electrophiles due to electron-donating dimethyl groups.
Solubility Soluble in polar solvents and hot water chemicalbook.comresearchgate.netIncreased solubility in nonpolar solvents. chemicalbook.com

Oxidation and Reduction Pathways

The benzimidazole ring can undergo various oxidation and reduction reactions, often involving the heterocyclic imidazole part or the aniline-derived portion.

Oxidation: Oxidative cyclization is a common method for synthesizing benzimidazoles and related fused systems. For instance, the oxidation of o-(cycloamino)anilines using peroxides in an acidic medium is a well-established route. nih.gov The mechanism for this type of reaction is believed to proceed through the formation of nitrosobenzene (B162901) intermediates from anilines or amine N-oxide intermediates from anilides. nih.gov While these are synthetic routes, they illustrate the susceptibility of the aniline-derived portion of the molecule to oxidation.

For this compound itself, oxidation could potentially target several sites:

N-Oxidation: The pyridine-like N3 atom can be oxidized to form an N-oxide, a common reaction for heterocyclic amines. This can be a key step in further functionalization.

Side-Chain Oxidation: The ethyl group at the C2 position could potentially be oxidized at the benzylic-like position to a hydroxyl or carbonyl group under specific conditions, although the benzimidazole ring itself is generally stable.

Ring Opening: Under harsh oxidative conditions, the imidazole or benzene ring can undergo cleavage.

Reduction: Reduction of the benzimidazole system is less common than oxidation, as the aromatic system is relatively stable. Catalytic hydrogenation can reduce the benzene ring under forcing conditions, but this typically requires high pressure and temperature. A more common reduction pathway in substituted benzimidazoles involves the reduction of specific functional groups attached to the ring. For example, in the synthesis of certain derivatives, a nitro group attached to the phenyl ring is readily reduced to an amino group using catalysts like Palladium on carbon (Pd/C), a transformation that leaves the benzimidazole core intact. nih.gov This highlights the stability of the core under typical catalytic hydrogenation conditions used for nitro group reduction.

Cyclization and Intramolecular Rearrangement Reactions

The benzimidazole nucleus, particularly the N-H group and the reactive C2 position, serves as a versatile handle for constructing more complex, fused heterocyclic systems.

Cyclization: Intramolecular cyclization reactions often involve prior functionalization of the benzimidazole core. For example, 2-haloalkylbenzimidazoles can undergo cyclization under basic conditions, where the deprotonated N1 atom acts as a nucleophile to displace the halide, forming fused systems like pyrrolo- or pyrido[1,2-a]benzimidazoles. nih.gov Similarly, 2-(2-bromoaryl)-benzimidazoles can be coupled with cyanamide (B42294) using a copper(I) iodide catalyst to create fused quinazoline (B50416) structures. nih.gov

For this compound, cyclization could be envisioned by first introducing a reactive group onto the N1 position or the ethyl side chain. For example, N-alkylation with a dihaloalkane could be followed by an intramolecular cyclization to form a new ring fused across the N1 and C2 positions.

Intramolecular Rearrangement: Rearrangements in benzimidazole chemistry often occur during synthesis. One of the classical methods for benzimidazole synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by cyclization and oxidation. rsc.orgbeilstein-journals.org During this process, intermediates such as an imidazoline (B1206853) may form, which then rearranges and aromatizes to the final benzimidazole product. beilstein-journals.org

Another relevant transformation is the acid-catalyzed cyclization that can occur in substituted anilides, which proceeds via amine-N-oxide intermediates, leading to fused benzimidazole systems. nih.gov These examples underscore that rearrangements are often key mechanistic steps in the formation and derivatization of the benzimidazole ring system.

Reaction TypeGeneral Benzimidazole ExamplePotential Application to this compound
Intramolecular N-Alkylation Cyclization of 2-haloalkylbenzimidazoles under basic conditions. nih.govN-alkylation followed by intramolecular reaction to form fused systems.
Metal-Catalyzed Annulation CuI-catalyzed coupling of 2-(2-bromoaryl)benzimidazoles with cyanamide. nih.govFunctionalization of the benzene ring with a bromo group, followed by similar coupling.
Radical Cyclization Bu₃SnH-mediated radical cyclization onto the C2 position. nih.govN-alkylation with a radical precursor could initiate cyclization onto the C2 position.

Kinetics and Reaction Pathway Elucidation

Understanding the kinetics and pathways of benzimidazole reactions is essential for optimizing synthetic protocols and controlling product selectivity. The synthesis of benzimidazoles via the condensation of o-phenylenediamines and aldehydes is a well-studied reaction where pathway elucidation has been critical.

This reaction can yield either 2-substituted or 1,2-disubstituted benzimidazoles, and the pathway can be influenced by catalysts and reaction conditions. beilstein-journals.org For example, the reaction between o-phenylenediamine and an aldehyde can proceed through two main pathways:

Path (i): The diamine reacts with two molecules of the aldehyde, leading to a 1,2-disubstituted product.

Path (ii): The diamine reacts with one molecule of the aldehyde, forming a monoimine intermediate, which then undergoes intramolecular nucleophilic attack to form an imidazoline. This intermediate subsequently aromatizes to the 2-substituted benzimidazole. beilstein-journals.org

Theoretical calculations, such as those using density functional theory (DFT), are often employed to shed light on these pathways. beilstein-journals.org These studies can analyze the charge density on atoms in the reactants and intermediates, helping to explain the observed reactivity and selectivity. For instance, calculations have shown that the charge density on the carbonyl oxygen of the aldehyde significantly impacts the reaction pathway, with electron-rich aldehydes favoring double-condensation products in the presence of certain catalysts. beilstein-journals.orgresearchgate.net

Kinetic studies often involve monitoring the reaction over time using techniques like GC-MS or NMR to determine the rate of formation of products and intermediates. This data helps in proposing and validating plausible reaction mechanisms.

Influence of Substituent Effects on Reaction Mechanisms and Selectivity

Substituents on the benzimidazole core have a profound impact on reaction outcomes by altering the electronic and steric properties of the molecule.

Electronic Effects: The nature of the substituents on the reactants, particularly on the aldehyde and the o-phenylenediamine, plays a significant role in determining the reaction pathway and product distribution.

Electron-Donating Groups (EDGs): As seen in this compound, the ethyl and dimethyl groups are EDGs. On the benzene ring, EDGs increase the nucleophilicity of the nearby amino groups in the o-phenylenediamine precursor, which can accelerate the initial condensation step. Substrates bearing EDGs on benzonitrile (B105546) motifs have been shown to convert smoothly into benzimidazole products. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, EWGs on the aldehyde reactant can favor the formation of 2-monosubstituted benzimidazoles over 1,2-disubstituted ones. beilstein-journals.org This is because EWGs make the aldehyde's carbonyl carbon more electrophilic, but they may disfavor the second condensation step required for disubstitution.

Steric Effects: Steric hindrance from bulky substituents can also influence selectivity. While ortho-substituents on a benzonitrile moiety did not seem to hamper N-arylation reactions in one study, nih.gov bulky groups near the reactive centers can slow down reaction rates or favor the formation of a less sterically hindered product. In the case of this compound, the ethyl group at C2 provides more steric bulk than a hydrogen or methyl group, which could influence the approach of reagents to the N1 position.

The interplay of these electronic and steric factors is key to controlling the selectivity of reactions involving the benzimidazole scaffold. beilstein-journals.org

SubstituentPositionElectronic EffectInfluence on Reactivity
Ethyl C2Electron-donating (inductive)Increases electron density at C2, potentially hindering nucleophilic attack.
Dimethyl C5, C6Electron-donating (inductive, hyperconjugation)Activates the benzene ring for electrophilic substitution.

Coordination Chemistry and Supramolecular Assembly of 2 Ethyl 5,6 Dimethyl 1h Benzimidazole

Ligand Design and Synthesis for Metal Complexation

The design of ligands based on the benzimidazole (B57391) framework is a highly active area of research, driven by the desire to create metal complexes with specific geometries, electronic properties, and functionalities. The 2-Ethyl-5,6-dimethyl-1H-benzimidazole moiety serves as a foundational building block in this process.

The development of multidentate ligands is crucial for forming stable and structurally diverse metal complexes. This is often achieved by linking two or more benzimidazole units through various spacer groups or by attaching additional donor atoms to a single benzimidazole core. The synthesis of these ligands typically begins with the condensation of a substituted o-phenylenediamine (B120857), such as 4,5-dimethyl-1,2-phenylenediamine, with a dicarboxylic acid or its derivative.

For instance, Schiff base condensation is a common strategy. The reaction between an amino-functionalized benzimidazole and an aldehyde or ketone yields ligands with an imine (-C=N-) linkage, which provides an additional coordination site. These Schiff base ligands, incorporating moieties like 2-aminobenzimidazole, can act as bidentate or polydentate chelating agents, coordinating with metal ions through both the imidazole (B134444) and imine nitrogen atoms. nih.govuobaghdad.edu.iq The organic framework around the metal center plays a pivotal role in the binding affinity of the resulting complex towards biomolecules like DNA. nih.govnih.gov

Another approach involves creating bridged bis-benzimidazole ligands. For example, reacting a benzimidazole precursor with a linking molecule can yield bidentate ligands capable of forming stable chelate rings with metal ions. The flexibility and length of the bridging group are critical design elements that dictate the geometry and stability of the final metal complex.

Table 1: Examples of Synthetic Strategies for Multidentate Benzimidazole Ligands

Starting MaterialReaction TypeResulting Ligand TypePotential Denticity
4,5-dimethyl-1,2-phenylenediamine & Carboxylic AcidCondensation2-Substituted-5,6-dimethyl-1H-benzimidazoleMonodentate
2-Aminobenzimidazole & Aldehyde/KetoneSchiff Base CondensationBenzimidazole Schiff BaseBidentate (N,N)
N-(5,6-dimethyl-1H-benzimidazol-2-yl) & Carboxylic AcidsAmide CouplingCarboxamide DerivativesBidentate (N,N or N,O)

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating. nih.gov The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent can influence the final structure and coordination number of the complex.

Characterization of these complexes is performed using a suite of analytical techniques.

FT-IR Spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretching of the imidazole ring.

¹H and ¹³C NMR Spectroscopy provide detailed information about the ligand's structure and can indicate changes in the electronic environment upon coordination, although paramagnetic metal centers can lead to peak broadening. researchgate.net

UV-Visible Spectroscopy reveals information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.

Mass Spectrometry (e.g., ESI-MS) is used to determine the molecular weight and fragmentation pattern of the complexes. nih.gov

Single-Crystal X-ray Diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Benzimidazole-based ligands exhibit remarkable versatility in their coordination modes. As a monodentate ligand, this compound typically coordinates to a metal center through the pyridinic nitrogen atom (N3) of the imidazole ring.

When incorporated into multidentate structures, a wide array of coordination geometries can be achieved. N,N-bidentate ligands can form stable five- or six-membered chelate rings with metal ions, leading to tetrahedral, square planar, or octahedral geometries depending on the metal ion and other ancillary ligands. For example, lead(II) complexes with 1H-benzimidazole-5,6-dicarboxylate form layered two-dimensional coordination polymers. nih.gov The steric hindrance from the ethyl group at the 2-position and the methyl groups at the 5- and 6-positions can significantly influence the packing of the complexes in the solid state and may favor the formation of specific isomers or geometries.

Investigation of Metal-Ligand Interactions and Binding Affinities

Understanding the nature and strength of metal-ligand interactions is fundamental to coordination chemistry. The electron-donating methyl groups on the benzimidazole ring of the title compound are expected to increase the basicity of the coordinating nitrogen atom, leading to stronger metal-ligand bonds compared to unsubstituted benzimidazoles.

Binding affinity studies are often conducted using techniques like UV-Visible or fluorescence spectroscopy. Titration experiments, where a solution of a metal ion is incrementally added to a solution of the ligand, allow for the determination of the binding constant (Kₐ), which quantifies the strength of the interaction. Studies on related benzimidazole Schiff base complexes have shown that the binding affinity can be substantial, with binding constants (Kₐ) in the range of 10⁵ to 10⁶ M⁻¹. nih.gov These studies often explore the interaction of the metal complexes with biologically relevant molecules, such as DNA, where intercalation or groove binding are possible interaction modes. nih.govnih.gov The planarity of the benzimidazole scaffold is a key feature that facilitates intercalative binding with DNA base pairs. nih.gov

Catalytic Applications and Mechanistic Insights in Coordination Chemistry

Metal complexes derived from benzimidazole ligands have emerged as effective catalysts in a variety of organic transformations. nih.gov Their utility stems from the ability of the metal center to cycle between different oxidation states and the tunability of the ligand framework, which can influence both the activity and selectivity of the catalyst.

Ruthenium(II) complexes containing benzimidazole derivatives, for example, have demonstrated good catalytic activity in the transfer hydrogenation of ketones. dergi-fytronix.com Platinum(II) complexes have been employed as heterogeneous catalysts for multicomponent reactions like the Biginelli reaction. iau.ir The general mechanism in many catalytic cycles involves the coordination of the substrate to the metal center, followed by a transformation (e.g., insertion, oxidation, reduction), and finally, the release of the product, regenerating the catalyst.

The design of the ligand is critical for catalytic performance. For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the benzimidazole ligand can stabilize the active palladium species and facilitate the reductive elimination step. nih.gov Mechanistic investigations often employ spectroscopic techniques and kinetic studies to identify reaction intermediates and elucidate the elementary steps of the catalytic cycle.

Table 2: Potential Catalytic Applications of Metal Complexes with Benzimidazole-Type Ligands

Metal CenterReaction TypeRole of Benzimidazole Ligand
Ruthenium(II)Transfer HydrogenationStabilizes the active metal center, modulates electronics. dergi-fytronix.com
Palladium(II)Suzuki-Miyaura CouplingStabilizes Pd(0)/Pd(II) intermediates, facilitates oxidative addition/reductive elimination. nih.gov
Platinum(II)Biginelli ReactionActs as a Lewis acid catalyst, provides a stable coordination environment. iau.ir
Various Transition MetalsOxidation ReactionsModulates the redox potential of the metal center. nih.gov

Advanced Material Science Applications and Technological Research Directions

Building Blocks for Complex Organic Molecules

The benzimidazole (B57391) core is a fundamental building block in the synthesis of more complex organic structures. The strategic placement of ethyl and dimethyl groups in 2-Ethyl-5,6-dimethyl-1h-benzimidazole offers specific steric and electronic properties that can be exploited in organic synthesis. Researchers have demonstrated the utility of substituted benzimidazoles as core synthons for further derivatization. For instance, the synthesis of 5(6)-halogenated-2-substituted benzimidazoles has been achieved through the condensation of a halogenated ortho-phenylenediamine with a substituted benzaldehyde, creating a versatile intermediate for subsequent functionalization. nih.gov This approach allows for the introduction of various functional groups at different positions on the benzimidazole ring system, leading to the creation of a diverse library of compounds with potential applications in medicinal chemistry and material science. The presence of the reactive N-H group in the imidazole (B134444) ring also provides a site for further modification, enabling the construction of more elaborate molecular architectures. nih.gov

Development of Novel Functional Materials

The inherent properties of the benzimidazole scaffold, such as its rigidity, planarity, and electron-donating capabilities, make this compound and its derivatives promising candidates for the development of novel functional materials.

Benzimidazole derivatives are actively being investigated for their potential in optoelectronic applications due to their fluorescent properties. The incorporation of benzimidazole moieties into larger conjugated systems can lead to materials with interesting photophysical characteristics. For example, a benzimidazole-based probe, 2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole-acrylamide (ABIA), has been developed for the selective detection of cysteine, demonstrating the potential of these compounds as fluorescent sensors. nih.gov

Furthermore, the integration of imidazole functional groups into covalent organic frameworks (COFs) has been shown to significantly influence their fluorescence characteristics. acs.org A luminescent COF with imidazole-functionalized pore walls demonstrated that the incorporation of these groups leads to notable alterations in the luminescent behavior of the material, with distinct fluorescence effects observed in solvents of varying polarity. acs.orgacs.org Specifically, the fluorescence spectrum of such COFs exhibits a redshift in solvents with enhanced polarity, indicating that the π-electrons of the imidazole groups play a key role in regulating the electronic structure and optical properties of the material. acs.org These findings suggest that the rational design of benzimidazole-containing structures can lead to the development of advanced optoelectronic devices and sensors. acs.org

The ability of the nitrogen atoms in the imidazole ring to participate in hydrogen bonding and coordinate with metal ions makes benzimidazole derivatives suitable for applications in chemo-sensing. The development of fluorescent probes for biologically important molecules like cysteine highlights this potential. nih.govnih.gov The probe A-B, a derivative of 2-(p-tolyl)-1H-benzo[d]imidazole, was synthesized for the highly selective and sensitive detection of cysteine in human serum. nih.gov The mechanism of detection often involves a "turn-on" fluorescence response upon selective reaction with the target analyte. nih.gov Such chemo-sensors can be designed to be highly selective and sensitive, enabling the detection of specific analytes even in complex biological matrices. nih.gov The development of a portable fluorimeter for the detection of cysteine in human urine using a benzimidazole-based probe further underscores the practical applications of these materials in diagnostics. nih.gov

Applications in Dye Chemistry and Photography Research

While specific applications of this compound in dye chemistry and photography are not extensively documented in the reviewed literature, the general class of benzimidazole derivatives has been explored for such purposes. The conjugated π-system of the benzimidazole ring can act as a chromophore, and by introducing suitable electron-donating and electron-withdrawing groups, the absorption and emission properties can be tuned across the visible spectrum. This tunability is a key characteristic for the development of new dyes.

Studies on Corrosion Inhibition Mechanisms and Surface Interactions

Benzimidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govrsc.orgdntb.gov.uabohrium.comqu.edu.qa The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. qu.edu.qa

The adsorption process can involve both physisorption, through electrostatic interactions, and chemisorption, through the formation of coordinate bonds between the heteroatoms (nitrogen) and the vacant d-orbitals of the metal atoms. rsc.org The planar structure of the benzimidazole ring facilitates strong adsorption on the metal surface. nih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that benzimidazole derivatives can act as mixed-type inhibitors, retarding both anodic and cathodic reactions of the corrosion process. qu.edu.qa

The effectiveness of corrosion inhibition is influenced by the molecular structure of the inhibitor, including the presence of substituent groups. While specific data for this compound is not available, the general principles of corrosion inhibition by benzimidazoles suggest its potential in this application. The ethyl and dimethyl groups would influence its solubility and the electron density on the benzimidazole ring, which in turn would affect its adsorption characteristics and inhibition efficiency.

Below is an interactive data table summarizing the corrosion inhibition efficiencies of some benzimidazole derivatives from the literature, which can provide a comparative context.

CompoundConcentration (mM)Inhibition Efficiency (%)MethodMetalCorrosive MediumReference
2-(2-aminophenyl)-1H-benzimidazole (APhBI)387.09Weight LossS235 Steel1 M HCl nih.govrsc.org
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)385.06Weight LossS235 Steel1 M HCl nih.govrsc.org
2-styryl-1H-benzo[d]imidazole200 mg/L93.75Potentiodynamic PolarizationCarbon Steel15% HCl nih.gov
M-41HBI-2MTMB5 x 10⁻³ M98.5GravimetricAluminum1 M HNO₃ dntb.gov.ua

Research into Nonlinear Optical (NLO) Properties

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including optical switching and frequency conversion. The benzimidazole scaffold has been identified as a promising core for the design of NLO chromophores. nih.govresearchgate.netacs.org The NLO response of a molecule is related to its hyperpolarizability (β), which can be enhanced by creating a donor-π-acceptor (D-π-A) molecular architecture.

Strategic Research Directions and Future Perspectives in 2 Ethyl 5,6 Dimethyl 1h Benzimidazole Chemistry

Integrated Computational and Experimental Design for Novel Derivatives

The integration of computational chemistry with experimental synthesis has become a cornerstone of modern drug discovery and materials science, enabling a more rational and efficient design of novel molecules. nih.gov This approach is particularly valuable for exploring the chemical space around the 2-Ethyl-5,6-dimethyl-1H-benzimidazole core.

Detailed research has demonstrated the power of computer-aided drug design for benzimidazole (B57391) derivatives. nih.gov For instance, pharmacophore modeling and docking studies have been successfully used to identify 2,5(6)-substituted benzimidazoles as promising inhibitors of specific bacterial targets like E. coli DNA Gyrase B. nih.govnih.gov In such studies, computational models predict how well a designed molecule will bind to a biological target, identifying key interactions such as hydrogen bonds that are crucial for its activity. nih.gov Similarly, computational studies on other benzimidazole series have been used to predict their potential as antitubercular or antifungal agents by docking them against essential enzymes. mdpi.comnih.govresearchgate.net Molecular dynamics (MD) simulations and in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses further refine these predictions, assessing the stability of the molecule-target complex and its likely behavior in a biological system. nih.govresearchgate.net

Future research on this compound will systematically apply these integrated methods. By using the existing scaffold as a foundation, computational models can predict the effects of introducing various functional groups at the N-1 position or modifying the C-2 ethyl group. These in silico experiments can screen vast virtual libraries of potential derivatives to prioritize a smaller, more promising set of candidates for actual laboratory synthesis and testing. This synergy between prediction and practice accelerates the discovery of new compounds with enhanced or entirely novel properties, saving significant time and resources. mdpi.com

Computational TechniqueApplication in Benzimidazole Derivative DesignPotential Insights for this compound
Molecular DockingPredicts binding affinity and orientation of ligands in a target's active site. nih.govIdentify potential biological targets and predict binding modes for novel derivatives.
Pharmacophore ModelingIdentifies essential 3D features required for biological activity. nih.govnih.govGuide the design of derivatives with optimized interactions with a specific receptor.
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules to assess the stability of the ligand-receptor complex. nih.govresearchgate.netEvaluate the stability of binding and understand dynamic interactions over time.
ADME/Tox PredictionEstimates the pharmacokinetic and toxicity properties of a molecule in silico. nih.govresearchgate.netPrioritize derivatives with favorable drug-like properties for synthesis.

Exploration of Unconventional Synthesis Routes and Methodologies

The classical synthesis of benzimidazoles, often involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde under harsh acidic conditions and high temperatures, suffers from drawbacks like low yields and the formation of by-products. tandfonline.comacgpubs.org Modern synthetic chemistry is continuously evolving, with a strong emphasis on developing milder, more efficient, and environmentally benign methodologies.

Recent advancements have introduced a variety of unconventional routes applicable to the synthesis of 2-substituted benzimidazoles. These include the use of novel catalytic systems that operate under milder conditions. For example, methods utilizing Ti(IV) isopropoxide and cumene (B47948) hydroperoxide have been reported for the one-pot synthesis of 2-substituted benzimidazoles from aldehydes, offering good to excellent yields and a simple workup. tandfonline.com Other approaches employ catalysts such as VOSO₄, cerium(III) nitrate (B79036), or nanocrystalline magnesium oxide, often enabling reactions at room temperature. rsc.org

A significant future direction lies in the application of "green chemistry" principles. This includes the use of eco-friendly catalysts, such as a water extract of onion, which has been shown to effectively catalyze the synthesis of 2-substituted benzimidazoles. acgpubs.org Solvent-free reactions, sometimes facilitated by grinding or the use of deep eutectic solvents, represent another sustainable strategy that minimizes waste and energy consumption. rsc.orgarabjchem.org One-pot, multi-component reactions, where multiple synthetic steps are combined without isolating intermediates, further enhance efficiency. rsc.org The exploration of these unconventional methodologies for the synthesis of this compound and its derivatives will be crucial for developing scalable, cost-effective, and sustainable manufacturing processes.

Synthesis ApproachKey FeaturesAdvantages over Conventional Methods
Novel Metal Catalysis (e.g., Ti(IV), VOSO₄)Uses transition metal catalysts to facilitate cyclization under mild conditions. rsc.orgtandfonline.comHigher yields, fewer by-products, lower reaction temperatures.
Green Catalysis (e.g., Onion Extract)Employs natural, non-toxic, and inexpensive catalysts. acgpubs.orgEnvironmentally friendly, sustainable, simple workup.
Solvent-Free ConditionsReactions are conducted without a solvent, often using grinding or solid-state catalysts. rsc.orgReduced solvent waste, lower cost, simplified purification.
One-Pot, Multi-Step ProcessesCombines several reaction steps into a single procedure without isolating intermediates. researchgate.netIncreased efficiency, reduced waste, time and resource savings.

Rational Modification Strategies for Tailored Chemical Behavior and Specific Interactions

Rational modification based on Structure-Activity Relationship (SAR) studies is a powerful strategy to optimize the properties of a lead compound. For the benzimidazole scaffold, extensive SAR studies have revealed how substitutions at different positions on the ring system influence its biological and chemical characteristics. mdpi.comnih.gov

Key positions for modification on the benzimidazole ring include:

N-1 Position: Alkylation or arylation at this position can significantly impact lipophilicity and steric hindrance, influencing how the molecule penetrates cell membranes and fits into a binding pocket. nih.govnih.gov

C-2 Position: The substituent at C-2 is crucial for activity. Varying the length and nature of an alkyl chain (like the ethyl group in the target compound) or introducing different functional groups can directly modulate interactions with biological targets. mdpi.com

C-5 and C-6 Positions: The benzene (B151609) portion of the scaffold, featuring the dimethyl groups in the target compound, offers another site for modification. Introducing electron-withdrawing or electron-donating groups at these positions can alter the electronic properties of the entire ring system, affecting its reactivity and binding affinity. mdpi.comnih.gov

Future research will apply these established principles to the this compound framework. A systematic approach would involve creating a library of derivatives where each key position is modified. For example, the C-2 ethyl group could be replaced with other alkyl chains (propyl, butyl) or cyclic groups to probe the size limitations of a target binding site. The N-1 hydrogen could be substituted with various benzyl (B1604629) or alkyl groups to enhance lipophilicity. nih.gov The methyl groups at C-5 and C-6 could be replaced with halogens or methoxy (B1213986) groups to fine-tune electronic properties. By correlating these structural changes with resulting chemical behavior or biological activity, a detailed SAR map can be constructed specifically for this scaffold, guiding the design of derivatives with tailored functions. researchgate.net

Position of ModificationType of SubstituentPotential Effect on PropertiesReference Example
N-1Alkyl or Benzyl groupsModulates lipophilicity, steric bulk, and can enhance biological activity. nih.govnih.gov
C-2Varying alkyl chains, aryl groups, linkersDirectly influences binding interactions and is critical for potency. mdpi.com
C-5 / C-6Electron-withdrawing or -donating groupsAlters the electronic nature of the aromatic system, affecting binding and reactivity. mdpi.comnih.gov

Development of Advanced Analytical Tools for Complex Structural Investigations

The unambiguous characterization of newly synthesized molecules is fundamental to chemical research. As synthetic strategies yield increasingly complex derivatives of this compound, the need for advanced analytical tools for their structural investigation becomes more critical.

Standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used to confirm the structures of benzimidazole derivatives. nih.govmdpi.comacs.org High-Resolution Mass Spectrometry (HRMS) is particularly vital for confirming the elemental composition of a new compound with high accuracy. nih.govacs.org

However, future research will likely require more sophisticated methods. For instance, in cases of complex isomer mixtures, which can arise from substitutions on the asymmetric benzimidazole ring, advanced 2D NMR techniques (like COSY, HSQC, HMBC) will be indispensable for definitive structural assignment. The study of reaction mechanisms and the identification of transient intermediates could be facilitated by hyphenated techniques such as LC-MS/MS or by specialized spectroscopic methods designed to monitor reactions in real-time.

Furthermore, there is a growing trend to integrate computational spectroscopy with experimental results. Calculating theoretical NMR and IR spectra for a proposed structure and comparing them to experimental data can provide an additional layer of confidence in the structural assignment. As researchers develop novel synthetic routes that may produce unexpected products or complex mixtures, the concurrent development and application of these advanced analytical workflows will be essential for ensuring the structural integrity and purity of the resulting this compound derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.